Cas no 1805176-24-2 (Ethyl 4-cyano-3-iodo-5-methylbenzoate)

Ethyl 4-cyano-3-iodo-5-methylbenzoate is a versatile benzoate derivative featuring a cyano group, an iodine substituent, and a methyl group on the aromatic ring. The presence of both electron-withdrawing (cyano, ester) and electron-donating (methyl) groups enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Sonogashira couplings. The iodine moiety serves as a useful handle for further functionalization. Its ester group offers additional derivatization potential, while the cyano group can participate in nucleophilic additions or reductions. This compound is well-suited for pharmaceutical and agrochemical research, where structural diversity is critical for lead optimization.
Ethyl 4-cyano-3-iodo-5-methylbenzoate structure
1805176-24-2 structure
商品名:Ethyl 4-cyano-3-iodo-5-methylbenzoate
CAS番号:1805176-24-2
MF:C11H10INO2
メガワット:315.107075214386
CID:5003224

Ethyl 4-cyano-3-iodo-5-methylbenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-cyano-3-iodo-5-methylbenzoate
    • インチ: 1S/C11H10INO2/c1-3-15-11(14)8-4-7(2)9(6-13)10(12)5-8/h4-5H,3H2,1-2H3
    • InChIKey: IQNKADNFZFQRDZ-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(C(=O)OCC)C=C(C)C=1C#N

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 284
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 50.1

Ethyl 4-cyano-3-iodo-5-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010011943-500mg
Ethyl 4-cyano-3-iodo-5-methylbenzoate
1805176-24-2 97%
500mg
790.55 USD 2021-07-06
Alichem
A010011943-1g
Ethyl 4-cyano-3-iodo-5-methylbenzoate
1805176-24-2 97%
1g
1,445.30 USD 2021-07-06
Alichem
A010011943-250mg
Ethyl 4-cyano-3-iodo-5-methylbenzoate
1805176-24-2 97%
250mg
499.20 USD 2021-07-06

Ethyl 4-cyano-3-iodo-5-methylbenzoate 関連文献

Ethyl 4-cyano-3-iodo-5-methylbenzoateに関する追加情報

Ethyl 4-cyano-3-iodo-5-methylbenzoate (CAS No. 1805176-24-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-cyano-3-iodo-5-methylbenzoate (CAS No. 1805176-24-2) is a highly valuable intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of novel therapeutic agents. This compound, characterized by its unique structural features, has garnered significant attention due to its utility in constructing complex molecular architectures essential for drug discovery and development.

The structural motif of Ethyl 4-cyano-3-iodo-5-methylbenzoate comprises a benzoate backbone substituted with a cyano group at the 4-position, an iodine atom at the 3-position, and a methyl group at the 5-position. This specific arrangement imparts distinct reactivity patterns, making it an attractive building block for synthetic chemists. The presence of the cyano group not only enhances electrophilicity but also facilitates further functionalization through nucleophilic addition reactions. Meanwhile, the iodine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in constructing biaryl structures prevalent in many bioactive molecules.

In recent years, the demand for efficient and scalable synthetic routes to complex pharmaceuticals has driven extensive research into novel intermediates like Ethyl 4-cyano-3-iodo-5-methylbenzoate. One notable application of this compound is in the synthesis of kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The benzoate scaffold is a common feature in many kinase inhibitors due to its ability to mimic natural substrates and interact with specific binding pockets on the enzyme. The cyano and iodine substituents provide additional points for chemical manipulation, enabling medicinal chemists to fine-tune potency and selectivity.

Recent advancements in synthetic methodologies have further highlighted the utility of Ethyl 4-cyano-3-iodo-5-methylbenzoate. For instance, transition-metal-catalyzed reactions have been leveraged to introduce diverse functional groups onto the benzoate core with high efficiency. A particularly noteworthy example is the use of palladium-catalyzed cross-coupling reactions to generate biaryl systems, which are integral to many pharmacophores. These reactions often proceed under mild conditions and with excellent regioselectivity, making them ideal for industrial-scale production.

The incorporation of computational chemistry has also played a significant role in optimizing synthetic strategies involving Ethyl 4-cyano-3-iodo-5-methylbenzoate. Molecular modeling studies have been employed to predict reaction outcomes and identify optimal reaction conditions. Such computational approaches not only accelerate the discovery process but also reduce experimental costs by minimizing trial-and-error experimentation. This synergy between experimental chemistry and computational methods underscores the importance of interdisciplinary collaboration in modern drug discovery.

Another emerging application of Ethyl 4-cyano-3-iodo-5-methylbenzoate is in the field of materials science. The unique electronic properties of its benzoate core make it a promising candidate for developing organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored its potential as a building block for conjugated polymers, which exhibit desirable optoelectronic characteristics due to their extended π-conjugation systems. These materials are being investigated for use in flexible electronics and energy-efficient lighting technologies.

The pharmaceutical industry's relentless pursuit of innovative therapeutics continues to drive demand for specialized intermediates like Ethyl 4-cyano-3-iodo-5-methylbenzoate. Its versatility in facilitating diverse chemical transformations makes it an indispensable tool for medicinal chemists seeking to develop next-generation drugs. As synthetic methodologies evolve and new applications emerge, this compound is poised to remain at the forefront of pharmaceutical innovation.

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